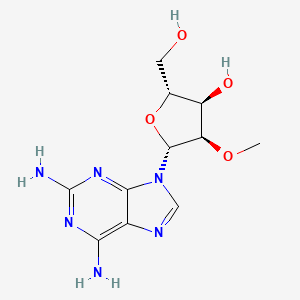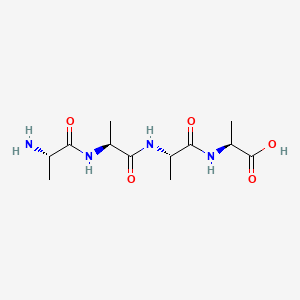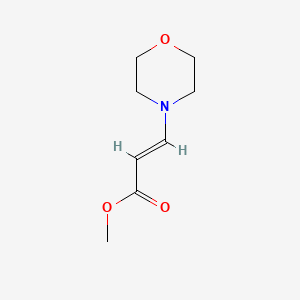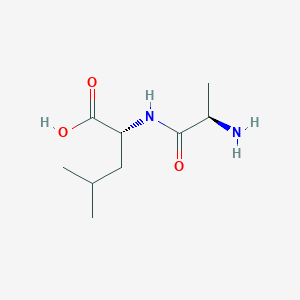
2-Amino-2'-O-methyladenosine
Descripción general
Descripción
2-Amino-2'-O-methyladenosine is a useful research compound. Its molecular formula is C11H16N6O4 and its molecular weight is 296.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Hydrolytic Decomposition
2-Methyladenosine, a compound related to 2-Amino-2'-O-methyladenosine, undergoes hydrolytic decomposition, especially under acidic conditions. This process involves depurination and imidazole ring opening, which is significant in understanding the chemical stability and reactivity of such nucleosides (Hovinen, Shugar, & Lönnberg, 1990).
Hepatitis C Virus RNA Replication
2'-C-methyladenosine, a structurally related compound, has been identified as a potent inhibitor of Hepatitis C virus (HCV) RNA replication. This discovery is crucial in the development of effective therapies for HCV (Eldrup et al., 2004).
Role in RNA Methylation and Gene Regulation
This compound is linked to N6-methyladenosine (m6A) RNA methylation, a key modification in eukaryotes that enriches and regulates genetic information. This modification plays a significant role in plant biology and gene expression control, impacting plant growth, development, and stress response (Yue et al., 2019).
Impact on mRNA Translation Efficiency
The modification of mRNA with m6A, which is chemically related to this compound, modulates mRNA translation efficiency. This indicates a dynamic control of mRNA metabolism and gene expression through these modifications (Wang et al., 2015).
Potential Role in Cancer Progression
m6A methylation, linked to this compound, is crucial in RNA metabolism and has been implicated in the pathogenesis of various diseases, including cancers. Understanding the physiological functions of this modification and its regulators can aid in uncovering its biological roles in human tumors (Wang et al., 2020).
Conformation and Stability of Nucleic Acids
Studies on modified nucleotides like this compound and its derivatives provide insights into the structures and stabilities of nucleic acids. Such research is vital for understanding RNA and DNA interactions and their implications in various biological processes (Pasternak et al., 2007).
Role in mRNA Methylation and Splicing
This compound-related m6A modification plays a significant role in mRNA splicing. This highlights the importance of mRNA methylation in regulating genetic information and gene expression (Roundtree & He, 2016).
mRNA Stability Regulation
m6A methylation, closely associated with this compound, regulates mRNA stability. This demonstrates the role of this modification in RNA metabolism and the dynamic nature of mRNA in cells (Wang et al., 2013).
Epigenetic Regulation and Disease Progression
The modification of RNA with m6A, a process related to this compound, has implications in various metabolic diseases. Understanding its role in disease progression can provide insights into potential therapeutic targets (Li et al., 2020).
Mecanismo De Acción
Target of Action
It is known that similar molecules play a role in the regulation of rna through methylation .
Mode of Action
It is likely that it interacts with its targets to mediate RNA methylation and demethylation, regulate RNA splicing, nuclear export and degradation, and participate in RNA metabolism .
Biochemical Pathways
Similar molecules are known to be involved in physiological processes such as growth and development, stem cell renewal and differentiation, and dna damage response .
Result of Action
Similar molecules have been found to play important roles in proliferation, metastasis, drug resistance, immunity, and prognosis .
Análisis Bioquímico
Biochemical Properties
2-Amino-2’-O-methyladenosine plays a significant role in biochemical reactions, particularly those involving nucleic acids. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with methyltransferases, which are enzymes responsible for adding methyl groups to nucleic acids. This interaction can influence the methylation status of RNA, thereby affecting RNA stability and function. Additionally, 2-Amino-2’-O-methyladenosine can bind to specific RNA-binding proteins, altering their activity and the downstream processes they regulate .
Cellular Effects
The effects of 2-Amino-2’-O-methyladenosine on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the presence of 2-Amino-2’-O-methyladenosine in RNA can modulate the activity of signaling pathways by affecting the translation of key regulatory proteins. This modulation can lead to changes in gene expression patterns, impacting cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 2-Amino-2’-O-methyladenosine exerts its effects through several mechanisms. One primary mechanism involves its binding interactions with biomolecules. For instance, it can bind to RNA molecules, influencing their structure and function. This binding can either inhibit or activate specific enzymes, depending on the context. Additionally, 2-Amino-2’-O-methyladenosine can alter gene expression by affecting the methylation status of RNA, leading to changes in the transcriptional and translational landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-2’-O-methyladenosine can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels. Long-term exposure to 2-Amino-2’-O-methyladenosine has been observed to cause sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Amino-2’-O-methyladenosine vary with different dosages in animal models. At low doses, it can enhance certain cellular functions without causing significant adverse effects. At higher doses, it may exhibit toxic effects, including disruptions in cellular metabolism and induction of apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcomes without causing toxicity .
Metabolic Pathways
2-Amino-2’-O-methyladenosine is involved in several metabolic pathways. It interacts with enzymes such as methyltransferases and demethylases, which regulate its incorporation into RNA and its subsequent removal. These interactions can influence metabolic flux and the levels of various metabolites within the cell. Additionally, 2-Amino-2’-O-methyladenosine can affect the overall metabolic state of the cell by modulating the activity of key metabolic enzymes .
Transport and Distribution
Within cells and tissues, 2-Amino-2’-O-methyladenosine is transported and distributed through specific transporters and binding proteins. These transporters facilitate its uptake into cells, while binding proteins help localize it to specific cellular compartments. The distribution of 2-Amino-2’-O-methyladenosine can affect its localization and accumulation, thereby influencing its activity and function .
Subcellular Localization
The subcellular localization of 2-Amino-2’-O-methyladenosine is critical for its activity. It is often found in the nucleus and cytoplasm, where it can interact with various RNA molecules and proteins. Targeting signals and post-translational modifications can direct 2-Amino-2’-O-methyladenosine to specific compartments or organelles, affecting its function and the processes it regulates .
Propiedades
IUPAC Name |
(2R,3R,4R,5R)-5-(2,6-diaminopurin-9-yl)-2-(hydroxymethyl)-4-methoxyoxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6O4/c1-20-7-6(19)4(2-18)21-10(7)17-3-14-5-8(12)15-11(13)16-9(5)17/h3-4,6-7,10,18-19H,2H2,1H3,(H4,12,13,15,16)/t4-,6-,7-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLWUWXCKSOIFPS-KQYNXXCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(OC1N2C=NC3=C(N=C(N=C32)N)N)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=C(N=C32)N)N)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30432592 | |
| Record name | 2-Amino-2'-O-methyladenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30432592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80791-87-3 | |
| Record name | 2-Amino-2'-O-methyladenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30432592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















